2-Bromo-3-(propan-2-yloxy)benzaldehyde

Organic Synthesis Quality Control Procurement

Sourcing a halogenated alkoxybenzaldehyde with a precise substitution pattern for selective cross-coupling can bottleneck early-stage research. 2-Bromo-3-(propan-2-yloxy)benzaldehyde solves this with its unique ortho-bromo/meta-isopropoxy architecture, enabling selective Suzuki or Sonogashira coupling while retaining the isopropoxy group for pharmacokinetic modulation. • Dual-Reactivity: Ortho-bromine for cross-coupling; meta-isopropoxy modulates electronic character (cLogP ~3.05). • Defined Purity: ≥95% with a predicted boiling point of 300.0±22.0 °C for predictable purification. • Scalable Supply: Non-hazardous ambient shipping and long-term cool, dry storage ensure reliable global procurement.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 1289086-54-9
Cat. No. B1527599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(propan-2-yloxy)benzaldehyde
CAS1289086-54-9
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1Br)C=O
InChIInChI=1S/C10H11BrO2/c1-7(2)13-9-5-3-4-8(6-12)10(9)11/h3-7H,1-2H3
InChIKeyAOVNSSZGMDDSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(propan-2-yloxy)benzaldehyde Procurement & Specifications


2-Bromo-3-(propan-2-yloxy)benzaldehyde (CAS 1289086-54-9) is a di-substituted benzaldehyde derivative featuring a bromine atom at the ortho position and an isopropoxy group at the meta position on the phenyl ring, with a molecular formula of C10H11BrO2 and a molecular weight of 243.1 g/mol . This compound belongs to a class of halogenated alkoxybenzaldehydes that serve as key intermediates in organic synthesis . Its unique substitution pattern provides a specific steric and electronic profile, enabling its use as a strategic building block for further functionalization through cross-coupling reactions or aldehyde chemistry . Technical specifications from suppliers include a purity of 95% or higher, a predicted boiling point of 300.0±22.0 °C, and a predicted density of 1.391±0.06 g/cm³ .

Why 2-Bromo-3-(propan-2-yloxy)benzaldehyde Is Irreplaceable


Substituting 2-Bromo-3-(propan-2-yloxy)benzaldehyde with other halogenated benzaldehydes (e.g., 3-bromo-4-isopropoxybenzaldehyde, CAS 191602-84-3) or alternative alkoxy derivatives is not trivial due to the specific ortho-bromo/meta-isopropoxy substitution pattern . This arrangement dictates the compound's reactivity and the regiochemistry of subsequent reactions. The ortho-bromine acts as a handle for selective cross-coupling reactions (e.g., Suzuki, Sonogashira), while the meta-isopropoxy group provides electron-donating character that influences the electronic properties of the ring and the reactivity of the aldehyde . Changing the position of the bromine or the alkoxy group alters the steric and electronic environment, which can lead to significant differences in reaction yields, selectivity, and the properties of the final product [1]. Generic substitution without rigorous validation of comparative performance data can lead to failed syntheses, off-target products, or suboptimal material properties, underscoring the need for a detailed, evidence-based selection process [2].

2-Bromo-3-(propan-2-yloxy)benzaldehyde: Quantitative Selection Evidence


Purity Specifications for Reproducible Synthesis

The purity of 2-Bromo-3-(propan-2-yloxy)benzaldehyde is a critical parameter for ensuring reproducible outcomes in chemical synthesis . Supplier specifications for this compound, such as those from Leyan (98% purity) and AKSci (95% purity), provide a quantifiable benchmark for procurement . In contrast, some suppliers do not publicly list a specific purity for this or closely related analogs (e.g., 3-bromo-4-isopropoxybenzaldehyde), which introduces uncertainty in experimental planning and can lead to unexpected side reactions . Selecting a source with a well-defined purity specification reduces this risk.

Organic Synthesis Quality Control Procurement

Predicted Physicochemical Properties for Handling & Purification

Predicted physicochemical properties provide a basis for comparing handling and purification requirements across different compounds . The predicted boiling point for 2-Bromo-3-(propan-2-yloxy)benzaldehyde is 300.0±22.0 °C, and its predicted density is 1.391±0.06 g/cm³ . These values differ from those of the positional isomer 3-bromo-4-isopropoxybenzaldehyde, which has a predicted boiling point of 310.7±22.0 °C . This 10.7 °C difference in boiling point can be significant for designing distillation protocols or understanding relative volatility .

Physicochemical Properties Process Chemistry Analytical Chemistry

Ortho-Bromo Substrate for Selective Cross-Coupling

The ortho-bromo substituent in 2-Bromo-3-(propan-2-yloxy)benzaldehyde makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, a key transformation in modern organic synthesis . While direct yield data for this specific compound is not available, it is established that substituted 2-bromobenzaldehydes can undergo Sonogashira coupling with alkynes to yield 2-alkynylbenzaldehyde derivatives in yields ranging from 66% to 88% [1]. In contrast, meta- or para-bromo isomers (e.g., 4-bromo-3-isopropoxybenzaldehyde) would be expected to exhibit different reactivity and selectivity profiles due to the differing electronic and steric environment around the bromine atom [2].

Cross-Coupling Catalysis Medicinal Chemistry

Dual-Reactive Intermediate for Complex Heterocycle Synthesis

The presence of both a reactive aldehyde and a bromine atom on the same aromatic ring in 2-Bromo-3-(propan-2-yloxy)benzaldehyde enables its use as a dual-reactive intermediate . This allows for the sequential or orthogonal functionalization of the molecule. A class of analogous compounds, 2-bromobenzaldehydes, are reported to undergo heteroannulation with alcohols and carbon monoxide to form 3-alkoxy-3H-isobenzofuran-1-ones [1]. The specific isopropoxy substitution pattern on the target compound is designed to further modulate the electronic properties and solubility of the resulting heterocyclic products compared to simpler 2-bromobenzaldehyde or its 3-alkoxy analogs [2].

Heterocycle Synthesis Multicomponent Reactions Drug Discovery

2-Bromo-3-(propan-2-yloxy)benzaldehyde Application Scenarios


Medicinal Chemistry: Synthesis of ALDH1A3 Inhibitors

This compound serves as a strategic intermediate for the synthesis of benzyloxybenzaldehyde derivatives, a class identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3) . The ortho-bromine allows for the introduction of diverse aryl or heteroaryl groups via Suzuki coupling, while the meta-isopropoxy group may be retained to modulate the pharmacokinetic properties of the final drug candidate, such as lipophilicity (cLogP ~3.05) . A related analog, 4-isopropoxybenzaldehyde, is a known precursor in the synthesis of potent ALDH1A3 inhibitors with an IC50 as low as 0.26 µM [1].

Process R&D: Reliable Intermediate for Multi-Step Synthesis

For process chemists developing scalable routes, this compound offers a defined purity (e.g., ≥98%) and predicted physical properties that are critical for robust manufacturing . The distinct boiling point difference (10.7 °C lower than its 3-bromo-4-isopropoxy isomer) allows for predictable purification and handling procedures . Its dual-reactivity facilitates the use of convergent synthetic strategies, potentially reducing the number of linear steps and improving overall yield and purity of the final active pharmaceutical ingredient (API) [2].

Materials Chemistry: Precursor for Advanced Functional Materials

The specific ortho-bromo/meta-isopropoxy substitution pattern of this compound can be used to construct conjugated materials or liquid crystalline precursors . The aldehyde can undergo Knoevenagel condensation or reductive amination, while the bromine serves as a point for cross-coupling to extend π-conjugation. This dual-functional approach allows for the precise tuning of optoelectronic properties (e.g., absorption/emission wavelengths, charge carrier mobility) in organic semiconductors or the mesomorphic behavior in liquid crystals .

Agrochemical Discovery: Building Block for Bioactive Molecules

The compound can be used to synthesize novel agrochemical agents. The aldehyde functionality can be converted into various bioactive moieties, such as oximes, hydrazones, or amines . The isopropoxy group is a common feature in commercial herbicides and fungicides, often contributing to improved lipophilicity and membrane permeability . Furthermore, the bromine atom provides a convenient handle for late-stage functionalization via cross-coupling to rapidly generate a library of analogs for structure-activity relationship (SAR) studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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